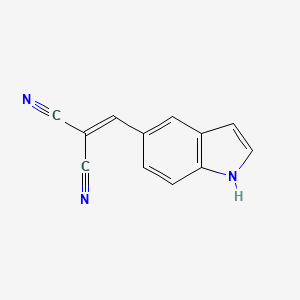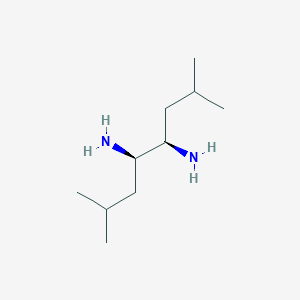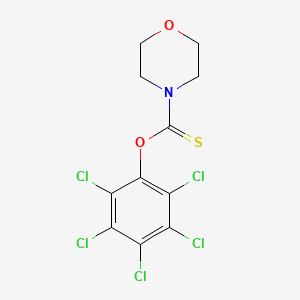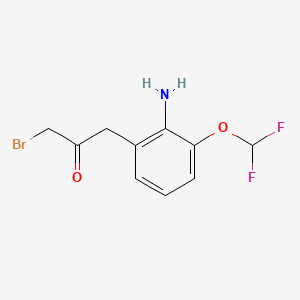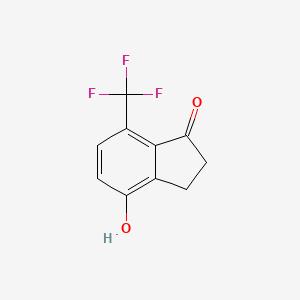
4-hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by the presence of a hydroxy group, a trifluoromethyl group, and an indenone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde, the compound can be synthesized through a series of reactions including aldol condensation, cyclization, and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the indenone core.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a dihydro compound.
Applications De Recherche Scientifique
4-Hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 4-hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets in biological systems. The hydroxy group can form hydrogen bonds with proteins or enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-7-(trifluoromethyl)quinoline: Shares the trifluoromethyl and hydroxy groups but has a quinoline core.
4-Hydroxy-7-(trifluoromethyl)coumarin: Contains a coumarin core with similar functional groups.
Uniqueness
4-Hydroxy-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is unique due to its indenone core, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H7F3O2 |
|---|---|
Poids moléculaire |
216.16 g/mol |
Nom IUPAC |
4-hydroxy-7-(trifluoromethyl)-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H7F3O2/c11-10(12,13)6-2-4-7(14)5-1-3-8(15)9(5)6/h2,4,14H,1,3H2 |
Clé InChI |
KZHDEDDBROIOJM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C(C=CC(=C21)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


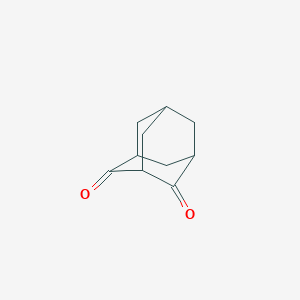
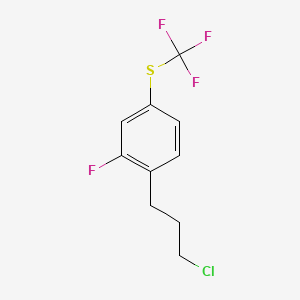

![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-methyl-](/img/structure/B14070540.png)
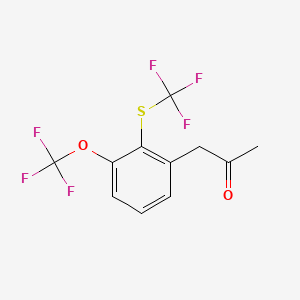
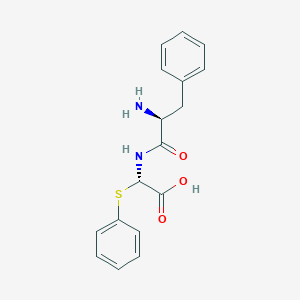
![N-benzyl-N,10,16-trimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14070567.png)
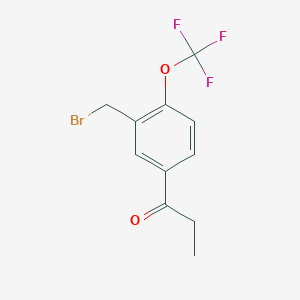
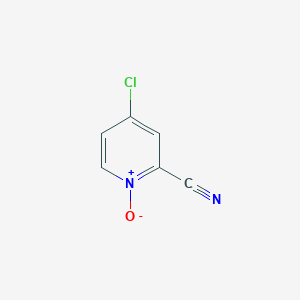
![(E)-3-(2-Bromo-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14070586.png)
